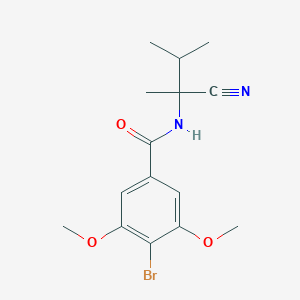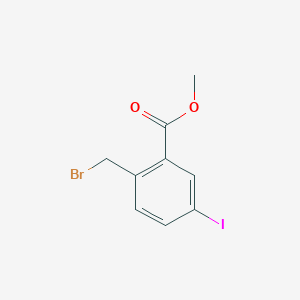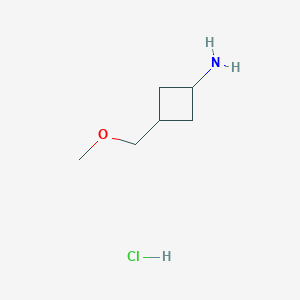
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BRD is a synthetic compound that belongs to the class of benzamides and has a molecular formula of C16H20BrN3O2.
Mécanisme D'action
The exact mechanism of action of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide is not fully understood. However, it has been suggested that 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide may exert its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and have been implicated in the development of cancer. By inhibiting the activity of HDACs, 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide may prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has also been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. In addition, 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes it a potentially useful therapeutic agent for the treatment of cancer. However, one of the limitations of using 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide. One area of research is the development of more efficient synthesis methods for 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide. Another area of research is the investigation of the mechanism of action of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide, which may lead to the discovery of new therapeutic targets for the treatment of cancer and viral infections. Finally, the development of more effective formulations of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide for in vivo administration may also be an area of future research.
Conclusion
In conclusion, 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer and viral infections. While there are still many areas of research that need to be explored, the potential applications of 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide make it an exciting area of study for the future.
Méthodes De Synthèse
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide can be synthesized using a multistep process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form an acid chloride intermediate. The intermediate is then reacted with 2-cyano-3-methylbutan-2-amine in the presence of triethylamine to form an amide intermediate. Finally, the amide intermediate is reacted with 4-bromoaniline in the presence of copper(I) iodide to form 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide.
Applications De Recherche Scientifique
4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 4-Bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide has also been studied for its potential use as a therapeutic agent in the treatment of cancer and viral infections.
Propriétés
IUPAC Name |
4-bromo-N-(2-cyano-3-methylbutan-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-9(2)15(3,8-17)18-14(19)10-6-11(20-4)13(16)12(7-10)21-5/h6-7,9H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAUCJVCHRDIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(1-cyano-1,2-dimethylpropyl)-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2436559.png)
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2436560.png)
![4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2436563.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2436568.png)
![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)
![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)
![N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride](/img/structure/B2436572.png)
![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2436574.png)

![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2436579.png)
![Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2436580.png)